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(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Description
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, with a molecular formula of C19H18Cl2N6O and a molecular weight of 417.3 g/mol, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other therapeutic potentials.
Chemical Structure
The compound features a triazole ring connected to a piperazine moiety and chlorophenyl groups, which are known to influence its biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C19H18Cl2N6O |
Molecular Weight | 417.3 g/mol |
IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-(4-(3-chlorophenyl)piperazin-1-yl)methanone |
InChI Key | HGKSJBGVPHKJCA-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen groups on the phenyl rings enhances cytotoxicity against various cancer cell lines. For instance:
-
IC50 Values : The compound has shown promising IC50 values in preliminary studies against A-431 and Jurkat cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µg/mL) A-431 < 20 Jurkat < 25
Neuroprotective Activity
A study evaluating the neuroprotective effects of similar triazole derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotection in models of acute cerebral ischemia. These compounds were shown to prolong survival times and reduce mortality rates in experimental models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The triazole moiety is known to interfere with cell cycle regulation and apoptosis pathways.
- Antioxidant Properties : Many triazole derivatives possess antioxidant capabilities that protect neuronal cells from oxidative stress.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, contributing to both neuroprotective and potential anxiolytic effects.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced melanoma showed a partial response after treatment with a related triazole compound as part of a clinical trial.
- Case Study 2 : In a preclinical model of Alzheimer's disease, a similar compound demonstrated significant reductions in amyloid-beta plaques.
Properties
Molecular Formula |
C19H18Cl2N6O |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
HGKSJBGVPHKJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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